molecular formula C8H7IO3 B1580916 5-Iodovanillin CAS No. 5438-36-8

5-Iodovanillin

Cat. No. B1580916
CAS RN: 5438-36-8
M. Wt: 278.04 g/mol
InChI Key: FBBCSYADXYILEH-UHFFFAOYSA-N
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Description

5-Iodovanillin, also known as 4-Hydroxy-3-iodo-5-methoxybenzaldehyde, is a light yellow fine crystalline powder . It has a molecular formula of IC6H2(OCH3)(OH)CHO and a molecular weight of 278.04 . It has been used in the characterization of 5-Iodoacetovanillone and in the synthesis of platelet activating factor antagonist L-659,989 .


Synthesis Analysis

Vanillin can be iodinated in an aqueous solution of sodium triiodide (NaI3·NaI), made in situ from sodium iodide and iodine, forming 5-iodovanillin . Refluxing 5-iodovanillin in a strong sodium hydroxide solution produces 5-hydroxyvanillin . 5-Iodovanillin can also be treated with sodium methoxide to form syringaldehyde .


Molecular Structure Analysis

The molecular structure of 5-Iodovanillin consists of an iodine atom attached to a vanillin molecule. The iodine atom is attached to the carbon atom in the 5-position of the aromatic ring. The vanillin molecule also contains a methoxy group (-OCH3) and a hydroxy group (-OH) attached to the aromatic ring .


Chemical Reactions Analysis

5-Iodovanillin can undergo various chemical reactions due to the presence of the iodine atom, the methoxy group, and the hydroxy group. For example, it can be refluxed in a strong sodium hydroxide solution to produce 5-hydroxyvanillin . It can also be treated with sodium methoxide to form syringaldehyde .


Physical And Chemical Properties Analysis

5-Iodovanillin is a light yellow fine crystalline powder . It has a molecular weight of 278.04 . The melting point is 183-185 °C . It has a density of 1.9±0.1 g/cm3, a boiling point of 304.1±42.0 °C at 760 mmHg, and a flash point of 137.7±27.9 °C .

Scientific Research Applications

Selective Degradation of Lignosulfonate and Lignin

5-Iodovanillin is used in an eco-friendly method to generate advanced building blocks for synthesizing complex molecules, including active pharmaceutical ingredients. This is achieved by oxidizing side-stream lignins with electrochemically generated periodate. The method yields more than 15 wt% 5-iodovanillin and does not require toxic or harmful metals (Klein, Alt, & Waldvogel, 2022).

Nitrobenzene Oxidation Products Analysis

In the study of lignin structure, 5-iodovanillin serves as a new internal standard for the nitrobenzene oxidation method. This aids in the quantitative determination of lignin oxidation products using both gas chromatography (GC) and proton nuclear magnetic resonance (1H-NMR) spectroscopy (Katahira & Nakatsubo, 2001).

Synthesis of Pharmaceutical Antagonists

5-Iodovanillin is a starting material in the synthesis of pharmaceutical compounds, such as platelet activating factor antagonist L-659,989, demonstrating its potential in drug development (Thompson et al., 1990).

Convenient Synthesis of 5′-Iodoresiniferatoxin

It is used in synthesizing the ultrapotent vanilloid antagonist 5′-iodoresiniferatoxin. This synthesis process overcomes challenges in the direct iodination of related compounds (Ech-chahad, Bouyazza, & Appendino, 2006).

Laccase Catalyzed Synthesis of Antifungal Compounds

5-Iodovanillin is synthesized from vanillin using laccase catalysis and shows significant antifungal activity against various wood-degrading fungal species (Ihssen, Schubert, Thöny‐meyer, & Richter, 2014).

Synthesis of Syringaldehyde

It is also a precursor in the synthesis of syringaldehyde, a chemical process that involves iodination of vanillin (Pepper & MacDonald, 1953).

Safety And Hazards

5-Iodovanillin is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

4-hydroxy-3-iodo-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7IO3/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBCSYADXYILEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063885
Record name Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-
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Molecular Weight

278.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

5-Iodovanillin

CAS RN

5438-36-8
Record name 4-Hydroxy-3-iodo-5-methoxybenzaldehyde
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Record name Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-
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Record name 5-Iodovanillin
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Record name Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-
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Record name Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-
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Record name 5-iodovanillin
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Synthesis routes and methods

Procedure details

Vanillin (28.4 g, 200 mmole (millimole)) was dissolved in 1N NaOH (200 ml) and warmed to 90° C. to avoid precipitation of sodium vanillate. A 2 molar aqueous solution of NaI3.NaI (105 ml, 210 mmole I2) plus 3.55 molar aqueous H2SO4 (5 ml) was added over 3 hours with stirring. The iodine color was discharged, and a pale tan stirrable precipitate formed. The solution was then cooled to room temperature, acidified to pH 2-3 with 20% aqueous H2SO4, and extracted with 10% methanol/90% chloroform. The organic phase was dried (MgSO4) and the solvent stripped to yield 53 g (99%) of 5-iodovanillin, more than 95% pure as analyzed by nuclear magnetic resonance spectroscopy (NMR).
Quantity
28.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
105 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
99%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
264
Citations
R Katahira, F Nakatsubo - Journal of wood science, 2001 - Springer
… 5-Iodovanillin was selected as a new internal standard. The reason for this selection was that 5iodovanillin … Thus, the use of 5-iodovanillin enabled us to quantify p-hydroxybenzaldehyde…
Number of citations: 50 link.springer.com
LC Raiford, EH Wells - Journal of the American Chemical Society, 1935 - ACS Publications
… By methods described below, 5-iodovanillin was converted into acetyl-5-iodovanillin, and into 3-methoxy-4-acetoxy-5-… compound, acetyl-2-nitro-5-iodovanillin. The acetyl group was …
Number of citations: 8 pubs.acs.org
J Klein, K Alt, SR Waldvogel - Advanced Sustainable Systems, 2022 - Wiley Online Library
… The development of an eco-friendly method for generating 5-iodovanillin from lignin is … yields more than 15 wt% 5-iodovanillin. 5-Iodovanillin represents an advanced building block for …
Number of citations: 4 onlinelibrary.wiley.com
B Nammalwar, RA Bunce, KD Berlin… - Organic preparations …, 2012 - Taylor & Francis
… Demethylation of 5-iodovanillin (3) with aluminum chloride-… by which derivatives of 5-iodovanillin and 5-iodoisovanillin … the cleavage of the methyl ether in 5-iodovanillin (3) to generate 3,…
Number of citations: 5 www.tandfonline.com
J Ihssen, M Schubert, L Thöny-Meyer, M Richter - PLoS One, 2014 - journals.plos.org
… to the molecular mass of 5-iodovanillin (2) with abstracted hydrogen atom ([MH] − , Figures 2 and 3C). Retention time and mass spectrum of commercial 5-iodovanillin dissolved in ethyl …
Number of citations: 56 journals.plos.org
GE Schneiders, R Stevenson - J. Org. Chem, 1981 - the-hive.archive.erowid.org
… It was made readily from vanillin (3) by treatment with iodine monochloride to give 5-iodovanillin (4) 18 which on being heated with sodium hydroxide and cupric sulfate solution 19 …
Number of citations: 0 the-hive.archive.erowid.org
JM Pepper, JA MacDonald - Canadian Journal of Chemistry, 1953 - cdnsciencepub.com
… Along with the syringaldehyde, s~nall amounts of unchanged 5-iodovanillin and vanillin were … Under co~iditions by which 5-iodovanillin was converted to syringaldehyde in better than a …
Number of citations: 29 cdnsciencepub.com
LC Raiford, EH Wells - Proceedings of the Iowa Academy of …, 1936 - scholarworks.uni.edu
… Carles' work has now been repeated, and the structures of his products have been shown to be 5-iodovanillin and 2, 5-diiodovanillin, respectively. The behavior of these and similar …
Number of citations: 2 scholarworks.uni.edu
IA PEARL - The Journal of Organic Chemistry, 1957 - ACS Publications
… Vanillin was converted to syringaldehyde by way of 5-iodovanillin in large-scale reactions. … Donald,6 7comprising the iodination of vanillin to 5-iodovanillin (III) and reaction of the latter …
Number of citations: 26 pubs.acs.org
JH Wilkinson, MM Sheahan, NF Maclagan - Biochemical Journal, 1951 - ncbi.nlm.nih.gov
… In order to determine whether mono-iodo substituted compounds were likely to be of any interest we prepared 5-iodovanillin and 5-iodoveratraldehyde. The latter was obtained by the …
Number of citations: 7 www.ncbi.nlm.nih.gov

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